molecular formula C7H7F3N2 B3040205 2,4-Diaminobenzotrifluoride CAS No. 17139-64-9

2,4-Diaminobenzotrifluoride

Cat. No.: B3040205
CAS No.: 17139-64-9
M. Wt: 176.14 g/mol
InChI Key: ZCTYGKMXWWDBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diaminobenzotrifluoride is an organic compound with the molecular formula C7H7F3N2. It is a derivative of benzene, where two amino groups are substituted at the 2nd and 4th positions, and a trifluoromethyl group is substituted at the 1st position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaminobenzotrifluoride typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminobenzotrifluoride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Diaminobenzotrifluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs with specific biological activities.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminobenzotrifluoride: Similar structure but with amino groups at the 3rd and 4th positions.

    2,4-Diaminotoluene: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

2,4-Diaminobenzotrifluoride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased stability and lipophilicity compared to its non-fluorinated analogs .

Properties

IUPAC Name

4-(trifluoromethyl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTYGKMXWWDBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283098
Record name 4-(Trifluoromethyl)-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17139-64-9
Record name 4-(Trifluoromethyl)-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17139-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diaminobenzotrifluoride
Reactant of Route 2
2,4-Diaminobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
2,4-Diaminobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
2,4-Diaminobenzotrifluoride
Reactant of Route 5
2,4-Diaminobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
2,4-Diaminobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.